molecular formula C19H18N2O3S B2908515 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide CAS No. 923139-48-4

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B2908515
CAS No.: 923139-48-4
M. Wt: 354.42
InChI Key: BTDLHSJZCRWKQE-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylthiazolidinones: Studied for their antimicrobial and anticancer activities.

Uniqueness

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide may have unique structural features that confer specific biological activities or chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-6-5-9-15(10-13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDLHSJZCRWKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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